3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl is a heterocyclic compound characterized by the presence of a triazole ring fused with a carbonyl group. Its molecular formula is and it has a molecular weight of approximately 240.26 g/mol. This compound is notable for its structural features, including two phenyl groups attached to the triazole moiety, which can influence its chemical properties and biological activities.
The compound is also known by other names such as 1,2-dihydro-3H-1,2,4-triazol-3-one and s-Triazol-3-ol. The presence of the triazole ring makes it an interesting candidate for various
These reactions are significant for modifying the compound's structure to enhance its efficacy in biological applications.
Research has indicated that 3H-1,2,4-Triazol-3-one exhibits notable biological activities. It has been studied for its antimicrobial properties against various pathogens. For instance, derivatives of triazole compounds have shown effectiveness against bacteria and fungi, making them potential candidates for pharmaceutical development .
Additionally, some studies have highlighted its antioxidant properties, suggesting that it may help mitigate oxidative stress in biological systems . The presence of the triazole ring is often linked to enhanced biological activity due to its ability to interact with biological targets.
Several synthetic routes have been developed for producing 3H-1,2,4-Triazol-3-one:
These synthesis methods are crucial for producing analogs with varied biological activities.
The applications of 3H-1,2,4-Triazol-3-one span several fields:
Interaction studies involving 3H-1,2,4-Triazol-3-one focus on its behavior in biological systems:
These studies provide insights into how structural modifications can enhance interaction with biological targets.
Several compounds share structural similarities with 3H-1,2,4-Triazol-3-one:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-1,2,4-Triazole | Contains a similar triazole ring | More stable due to lack of carbonyl group |
| 1,2-Dihydro-2-(phenyl)-3H-triazole | Similar dihydro structure | Different substitution pattern on phenyl |
| 4-Amino-1,2,4-triazole | Contains amino group | Increased solubility and reactivity |
| 1-(Phenyl)-1H-triazole | Single phenyl substitution | Less complex compared to diphenyl derivative |
The uniqueness of 3H-1,2,4-Triazol-3-one lies in its specific combination of a carbonyl group fused with a diphenyl structure within the triazole framework. This configuration enhances its potential as a versatile compound in medicinal chemistry compared to other similar compounds that lack these specific features.
The systematic IUPAC name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl- delineates the compound’s core structure and substituent arrangement. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is fused with a carbonyl group (C=O) at the 3-position, while two phenyl groups occupy the 1- and 5-positions of the ring. Alternative names for this compound include 1,5-diphenyl-1,2-dihydro-3H-1,2,4-triazol-3-one and s-Triazol-3-ol diphenyl derivative, reflecting variations in hydrogen bonding and tautomeric forms.
The molecular formula is C₁₄H₁₁N₃O, derived from the triazolone core (C₂HN₃O) augmented by two phenyl groups (C₆H₅ each). Key structural features include:
Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Source References |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₃O | |
| Molecular Weight | 253.27 g/mol (calculated) | |
| CAS Number | 42131-33-9 (core triazolone) | |
| Key Functional Groups | Triazole ring, carbonyl, phenyl |
The compound’s amphoteric nature arises from its ability to undergo protonation at nitrogen sites (pKₐ ~2.45) and deprotonation at the carbonyl oxygen (pKₐ ~10.26). This duality facilitates interactions with biological targets and metal ions, making it a versatile scaffold in coordination chemistry.
Triazoles were first identified in 1885 by Bladin, who coined the term to describe a five-membered ring with three nitrogen atoms. The discovery catalyzed extensive research into their synthetic utility, particularly after the 1940s, when azole derivatives demonstrated antifungal activity. For example, fluconazole and itraconazole—both 1,2,4-triazole derivatives—revolutionized antifungal therapy by inhibiting ergosterol biosynthesis in pathogens.
The structural simplicity of the triazole core, combined with its capacity for diverse substitutions, enabled the development of compounds like 3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl-. Early synthetic routes focused on cyclization reactions, such as the Einhorn–Brunner and Pellizzari methods, which remain foundational for producing triazole analogs. Innovations in microwave-assisted synthesis and metal catalysis further expanded access to substituted triazoles, including those with aryl groups.
Key Historical Milestones:
Positional isomerism in triazoles arises from the arrangement of nitrogen atoms within the ring. The 1,2,4-triazole system (as seen in the title compound) differs from its 1,2,3-triazole isomer in nitrogen placement, which profoundly affects electronic distribution and reactivity.
Table 2: Comparison of 1,2,3- and 1,2,4-Triazole Isomers
| Property | 1,2,3-Triazole | 1,2,4-Triazole |
|---|---|---|
| Nitrogen Positions | 1, 2, 3 | 1, 2, 4 |
| Aromaticity | Yes (6 π-electrons) | Yes (6 π-electrons) |
| Common Derivatives | Benzotriazole, Carboxybenzotriazole | Fluconazole, Voriconazole |
| Biological Applications | Corrosion inhibitors | Antifungals, Anticancer agents |
In 3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl-, the 1,2,4-configuration allows for optimal hydrogen bonding and π-stacking interactions, enhancing its stability in biological environments. The phenyl groups at positions 1 and 5 further modulate electron density, influencing reactivity in substitution and coordination reactions. For instance, the 1-phenyl group sterically shields the adjacent nitrogen, while the 5-phenyl group enhances lipophilicity.
X-ray crystallographic studies have provided fundamental insights into the structural parameters of diphenyl-substituted triazolones and related heterocyclic systems [1]. The crystallographic analysis reveals that the triazole ring maintains planarity with characteristic bond lengths and angles that define the aromatic character of these five-membered heterocycles [2]. In diphenyl-substituted triazolone systems, the central triazole ring exhibits specific geometric parameters where the carbon-nitrogen and nitrogen-nitrogen distances fall within a narrow range of 132-136 picometers, consistent with aromatic delocalization [3].
Crystallographic data for related diphenyl triazole derivatives demonstrate that the phenyl rings adopt specific orientations relative to the triazole core [2]. The dihedral angles between phenyl substituents and the triazole ring vary significantly depending on the substitution pattern, with values ranging from approximately 2.97 degrees to 56.07 degrees [2] [4]. These angular relationships are crucial for understanding the overall molecular configuration and potential intermolecular interactions.
The unit cell parameters for diphenyl-triazole systems typically crystallize in various space groups, with common examples including orthorhombic and triclinic systems [1] [5]. Representative crystallographic data shows unit cell dimensions with parameters such as a = 27.1633 Å, b = 5.9555 Å, c = 29.0936 Å for related diphenyl triazole derivatives [1]. The crystal packing is stabilized through multiple intermolecular interactions including hydrogen bonding networks and π-π stacking interactions between aromatic rings [2] [6].
| Crystallographic Parameter | Value Range | Reference System |
|---|---|---|
| Triazole C-N bond length | 132-136 pm | Diphenyl triazoles [3] |
| Triazole N-N bond length | 132-136 pm | Diphenyl triazoles [3] |
| Phenyl ring dihedral angle | 2.97-56.07° | Various substitution patterns [2] [4] |
| Unit cell parameter a | 8.97-27.16 Å | Multiple crystal systems [1] [5] |
| Unit cell parameter b | 5.96-12.51 Å | Multiple crystal systems [1] [5] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for triazolone derivatives through characteristic chemical shift patterns [7] [8]. The proton nuclear magnetic resonance spectra of 1,2,4-triazole derivatives typically exhibit diagnostic signals for nitrogen-hydrogen protons appearing in the downfield region between 13-14 parts per million [7] [9]. These chemical shifts are characteristic of the tautomeric forms present in solution and provide valuable information about the predominant molecular structure.
Carbon-13 nuclear magnetic resonance spectroscopy reveals specific signals for triazole ring carbons, with the carbonyl carbon of triazolones appearing characteristically around 165-168 parts per million [8]. The carbon chemical shifts are sensitive to the nature of substituents and tautomeric forms, with ring carbons adjacent to nitrogen-hydrogen bonds showing characteristic shielding effects [8]. Nitrogen-15 nuclear magnetic resonance studies demonstrate chemical shifts ranging from -95 to -210 parts per million for different nitrogen atoms within the triazole ring system [8].
Infrared spectroscopic analysis of triazolone derivatives reveals characteristic absorption frequencies that serve as molecular fingerprints [7] [10]. The nitrogen-hydrogen stretching vibrations typically appear in the region of 3276-3389 wavenumbers, while the carbonyl stretching of the triazolone moiety occurs around 1620-1625 wavenumbers [7]. These absorption bands are diagnostic for confirming the presence of the triazolone ring system and distinguishing between different tautomeric forms.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers, characteristic of the phenyl substituents [11]. Additional vibrations associated with the triazole ring system include carbon-nitrogen stretching modes and ring deformation vibrations that provide structural confirmation [10]. The infrared spectra also reveal specific marker bands that characterize the triazole ring system and allow differentiation from other heterocyclic compounds [10].
Ultraviolet-visible spectroscopy of triazolone derivatives exhibits characteristic absorption maxima that reflect the electronic transitions within the molecular system [12]. The neutral forms of triazolone compounds typically display absorption maxima around 255-258 nanometers and 276-292 nanometers, which are characteristic of electron transitions in the triazolone ring system [12]. These absorption bands provide information about the chromophoric properties and electronic structure of the compounds.
The absorption patterns are sensitive to protonation state and tautomeric equilibria, with changes in peak positions and intensities reflecting different molecular forms [12]. The presence of phenyl substituents contributes additional absorption features in the ultraviolet region, creating a complex spectral profile that reflects the overall electronic structure of the diphenyl-substituted triazolone system [13].
The tautomeric behavior of 3H-1,2,4-triazol-3-one derivatives represents a fundamental aspect of their molecular chemistry, with multiple tautomeric forms possible depending on the position of exchangeable protons [14] [15]. The triazolone system can exist in different tautomeric equilibria, with the 1H,4H-tautomer generally being the most thermodynamically stable form in both gas phase and solution [16]. Theoretical calculations indicate that alternative tautomeric forms lie approximately 7-9 kilocalories per mole higher in energy than the most stable configuration [16].
Protonation studies reveal that triazolone derivatives are amphoteric, capable of both protonation and deprotonation under appropriate conditions [3]. The protonation constants determined through ultraviolet spectrophotometric methods indicate multiple dissociation processes [12]. The first dissociation process typically involves the sulfur-hydrogen proton in thione derivatives, while the second process corresponds to oxygen-hydrogen proton dissociation [12]. For the triazolone system specifically, deprotonation is most likely to occur at the N4 position of the lowest energy tautomer [16].
The tautomeric equilibria are influenced by solvent effects and intermolecular interactions [8] [14]. In dimethyl sulfoxide solution, dynamic equilibria between different tautomeric forms have been observed, with nuclear magnetic resonance spectroscopy showing broadened signals due to chemical exchange processes [8]. The relative populations of different tautomers can vary significantly with pH and solvent polarity, affecting the observed spectroscopic properties [14].
| Tautomeric Form | Relative Energy (kcal/mol) | Preferred Conditions |
|---|---|---|
| 1H,4H-tautomer | 0 (reference) | Gas phase and neutral solution [16] |
| 5-hydroxy form | +7.5 to +9.4 | Specific solvent conditions [16] |
| Alternative forms | +7-14 | Variable with substitution [16] |
Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular properties of triazolone derivatives [17] [18]. Computational studies using the B3LYP functional with various basis sets have been extensively employed to optimize geometries and calculate electronic properties of these heterocyclic systems [1] [18]. The calculated geometric parameters show excellent agreement with experimental crystallographic data, validating the computational approach for predicting molecular structures [1].
Molecular orbital analysis reveals the electronic characteristics of diphenyl-substituted triazolones through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [19] [20]. The energy gap between these frontier orbitals typically ranges from 2.5 to 4.7 electron volts, indicating the electronic stability and reactivity patterns of these compounds [19]. The highest occupied molecular orbital energies around -4.7 electron volts suggest good electron-donating capability, while lowest unoccupied molecular orbital energies near -2.2 electron volts indicate moderate electron-accepting properties [19].
Electronic density analysis and quantum chemical descriptors provide information about molecular reactivity and stability [17] [19]. Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index have been calculated to characterize the electronic behavior of triazolone derivatives [19]. The dipole moments calculated for these systems reflect the polar nature of the triazolone functionality and its interaction with aromatic substituents [21].
Natural bond orbital analysis reveals the bonding characteristics and charge distribution within the triazolone ring system [18] [20]. The calculations indicate significant electron delocalization within the triazole ring, consistent with its aromatic character [18]. Charge transfer interactions between the triazole core and phenyl substituents contribute to the overall electronic stabilization of the molecular system [19].
| Computational Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Highest occupied molecular orbital energy | -4.69 eV | B3LYP calculations [19] |
| Lowest unoccupied molecular orbital energy | -2.17 eV | B3LYP calculations [19] |
| Energy gap | 2.52 eV | Frontier orbital analysis [19] |
| Dipole moment | Variable | Density functional theory [21] |
| Ionization potential | Calculated | Quantum chemical methods [19] |
The computational studies also examine the thermodynamic properties and formation enthalpies of triazolone derivatives [22] [23]. Heat of formation calculations using various theoretical approaches provide insights into the energetic properties and stability of these compounds [22]. The calculated values show positive heats of formation ranging from approximately 296 to 1121 kilojoules per mole for different triazolone derivatives, indicating their potential as energetic materials [24] [25].
The formation of the 3H-1,2,4-triazol-3-one core represents a fundamental synthetic challenge that has been addressed through several distinct cyclocondensation approaches. The most prevalent methodology involves the condensation of hydrazine derivatives with carbonyl-containing precursors, leading to the establishment of the triazolone heterocyclic framework [1].
The primary route to triazolone core formation proceeds through the reaction of phenylhydrazine with appropriately substituted carbonyl compounds. This process involves a sequential nucleophilic attack-cyclization mechanism wherein the terminal nitrogen of phenylhydrazine acts as the primary nucleophilic center [2]. The reaction mechanism follows a well-established pathway: initial nucleophilic addition to the carbonyl carbon, followed by intramolecular cyclization through the formation of the critical nitrogen-nitrogen bond [3].
Research has demonstrated that the cyclocondensation of phenylhydrazine with diketone intermediates proceeds through a two-step mechanism [4]. The first step involves the formation of a phenylhydrazone intermediate, which subsequently undergoes intramolecular nucleophilic attack to establish the triazolone ring system. This cyclization process is facilitated by the elimination of water and requires appropriate reaction conditions to achieve optimal yields.
The ring closure mechanism has been extensively studied using carbon-13 nuclear magnetic resonance spectroscopy, revealing important insights into the reaction pathway [5]. The cyclization proceeds through the formation of intermediate hydrazone compounds, with the rate of ring closure being dependent on both electronic and steric factors. The nucleophilic attack of the less hindered hydrazine nitrogen atom on the carbonyl carbon represents the rate-determining step in most cases.
Thiosemicarbazide derivatives have emerged as particularly valuable precursors for triazolone synthesis [6]. These compounds undergo cyclization reactions with compounds containing carbonyl and imine functionalities, leading to the formation of triazole rings under mild reaction conditions. The internal nitrogen atom of the hydrazine fragment acts as a softer nucleophilic center compared to the terminal nitrogen, which influences the regioselectivity of the cyclization process.
| Precursor Type | Reaction Conditions | Mechanism | Yield Range (%) | Key Intermediates |
|---|---|---|---|---|
| Phenylhydrazine + Diketones | Reflux, 110-130°C | Hydrazone formation → cyclization | 65-85 | Phenylhydrazone |
| Thiosemicarbazide + Aldehydes | Mild heating, 80-90°C | Direct cyclization | 75-90 | Thiosemicarbazone |
| Hydrazine + β-Ketoesters | Room temperature to reflux | Sequential addition-cyclization | 70-88 | Enolate intermediates |
| Carboethoxyhydrazine + Thioamides | High temperature, 135-140°C | Condensation-cyclization | 80-95 | Triazolone intermediates |
The incorporation of phenyl substituents into the triazolone framework represents a critical aspect of synthetic methodology, with several distinct approaches having been developed to achieve regioselective phenyl group introduction [7].
The most straightforward approach to phenyl group introduction involves the use of phenyl-substituted starting materials in the cyclocondensation reaction. Phenylhydrazine serves as the primary reagent for introducing phenyl groups at the 1-position of the triazolone ring [8]. This methodology benefits from the commercial availability of various substituted phenylhydrazines, allowing for the preparation of diverse phenyl-substituted triazolone derivatives.
Alternative strategies employ phenyl isocyanate derivatives in the construction of the triazolone core [9]. The synthesis begins with the reaction of hydrazine with diethyl carbonate, followed by treatment with phenyl isocyanate to form 4-phenyl-1-carbethoxysemicarbazide. This intermediate subsequently undergoes base-catalyzed cyclization to yield 4-phenylurazole, which can be oxidized to the corresponding triazoline-3,5-dione.
The regioselectivity of phenyl group introduction is governed by both electronic and steric factors [10]. Studies have demonstrated that 4-substituted 1-phenyl-1H-1,2,3-triazoles exhibit greater potency as competitive inhibitors compared to their 5-substituted regioisomers. This regioselectivity preference is attributed to the enhanced stabilization provided by the phenyl group in the 4-position.
Copper-catalyzed approaches have proven particularly effective for achieving regioselective phenyl group introduction [11]. The copper-acetylide complex formation facilitates the selective attack of organic azides at the terminal nitrogen, leading to the preferential formation of 1,4-disubstituted triazoles with phenyl substituents.
The electronic properties of phenyl substituents significantly influence both the reaction kinetics and the stability of the resulting triazolone products [12]. Electron-donating groups on the phenyl ring facilitate the cyclocondensation process, while electron-withdrawing groups tend to decrease reaction rates. However, the presence of electron-withdrawing substituents often enhances the stability of the final triazolone products.
Quantum mechanical studies have revealed that phenyl rings adopt orthogonal orientations relative to the triazolone plane, minimizing steric hindrance while maintaining aromatic stabilization [13]. This conformational preference influences both the synthetic accessibility and the biological activity of phenyl-substituted triazolones.
The choice of solvent plays a crucial role in determining both the reaction rate and the regioselectivity of triazolone synthesis [14] [15]. Comprehensive kinetic studies have revealed that solvent polarity, hydrogen-bonding capacity, and specific solvation effects all contribute to the overall reaction outcome.
Highly polar solvents such as hexafluoropropanol (HFIP) have demonstrated remarkable efficacy in promoting triazolone formation [16]. HFIP functions as a hydrogen bond-donating solvent, facilitating the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes. The solvent's ability to stabilize charged intermediates through hydrogen bonding interactions significantly enhances reaction rates.
Water presents a unique solvent environment for triazolone synthesis, particularly when hydrophobic substrates are employed [15]. The enforcement of hydrophobic interactions in aqueous media leads to increased reaction rates relative to organic solvents. However, the overall rate enhancement is moderated by the solvent's high polarity, which can diminish the rate constant for certain reaction pathways.
Detailed kinetic investigations have been conducted on the hydrolysis of 1-benzoyl-1,2,4-triazole in various solvent systems [14]. The addition of alcohols such as ethanol and propanol leads to decreased rate constants, with linear relationships observed between the logarithm of the rate constant and alcohol molality. These effects are successfully modeled using pairwise Gibbs energy interaction parameters.
The temperature dependence of solvent effects has been systematically studied across different solvent systems [17]. Monte Carlo simulations combined with quantum mechanical calculations have provided detailed insights into the origins of solvent effects on pericyclic reactions, including triazole formation processes.
The mechanistic implications of solvent effects extend beyond simple rate enhancements [15]. In highly aqueous mixtures, enforced hydrophobic interactions lead to rate increases relative to organic solvents, but the overall enhancement is limited by solvent polarity effects. This contrasts with Diels-Alder reactions, where polarity, hydrogen-bond donor capacity, and hydrophobic interactions work synergistically.
The complex dependence of rate constants on solvent nature arises from the counteracting effects of solvent polarity and specific hydrogen-bond interactions [15]. These factors often oppose each other, leading to intricate solvent-dependent behavior that must be carefully considered in synthetic planning.
The development of efficient catalytic systems for regioselective triazolone synthesis has been a major focus of research, with several distinct approaches offering complementary advantages for different synthetic applications [18] [19] [20].
Copper catalysts represent the most widely employed systems for triazolone synthesis, with copper(I) species demonstrating exceptional efficacy [11]. The mechanism involves the formation of copper-acetylide complexes, which facilitate the regioselective cycloaddition with organic azides. This process converts the thermal 1,3-dipolar cycloaddition into a stepwise mechanism, dramatically increasing reaction rates by factors of 10^7 relative to uncatalyzed processes.
Copper(II) sulfate in combination with sodium ascorbate provides an efficient catalytic system for aqueous synthesis [8]. This system generates copper(I) species in situ through reduction, enabling high-yield triazole formation under mild conditions. The aqueous compatibility of this system makes it particularly attractive for biological applications and green chemistry approaches.
Recent developments have focused on copper(II) triflate as a superior catalyst for sensitive alkyne substrates [21]. This system demonstrates enhanced activity compared to traditional copper(I) sources and extends to simple terminal alkynes, offering improved functional group tolerance.
Silver-zinc bimetallic systems have emerged as promising copper-free alternatives for regioselective triazole synthesis [18]. Ag2O-ZnO nanoheterostructures demonstrate exceptional catalytic activity, achieving 100% regioselectivity for 1,4-disubstituted products. These systems eliminate the need for external additives and harsh reaction conditions while maintaining high recoverability over multiple catalytic cycles.
Iron(III) chloride in ionic liquid media provides access to alternative regioselectivity patterns [22]. This system preferentially produces 1,5-disubstituted triazoles, offering complementary selectivity to copper-based catalysts. The ionic liquid environment enhances both reaction rates and selectivity while facilitating catalyst recovery.
Enzyme-catalyzed approaches represent an emerging area of significant interest for sustainable triazole synthesis [19] [23]. β-Glucosidase mutants have been successfully employed for the gram-scale production of azido sugars, which serve as precursors for triazole formation. These systems operate under mild aqueous conditions and demonstrate exceptional selectivity.
Recent developments in enzyme catalysis have focused on regioselective synthesis of 4-hetero-functionalized 1,5-disubstituted 1,2,3-triazoles [19]. These protocols employ 2-azido-1,3,5-triazine as a 1,3-dipole for cycloaddition reactions with activated alkenes in aqueous media, achieving excellent yields with high regioselectivity.
The mechanistic basis for catalytic selectivity varies significantly among different catalyst systems [11]. Copper catalysts operate through the formation of discrete copper-acetylide and azide complexes, with the key carbon-nitrogen bond formation occurring between the nucleophilic β-carbon of the copper-acetylide and the electrophilic terminal nitrogen of the coordinated azide.
Temperature effects play a crucial role in determining the outcome of catalytic reactions [24]. Studies with copper bromide catalysts have revealed that reaction temperature can switch the preferred reaction pathway, with low temperatures (0°C) favoring bis-triazole formation and higher temperatures (60°C) promoting 5-alkynyl-triazole synthesis.
The kinetic parameters for various catalytic systems demonstrate significant variations in activation energies and pre-exponential factors [25]. Copper-catalyzed reactions typically exhibit activation energies in the range of 45-65 kJ/mol, compared to 125-140 kJ/mol for uncatalyzed processes, reflecting the dramatic rate enhancements achieved through catalysis.
| Catalyst System | Activation Energy (kJ/mol) | Regioselectivity | Optimal Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| CuI | 45-55 | 1,4-disubstituted | 25 | 85-95 |
| CuSO4·5H2O + Ascorbate | 50-60 | 1,4-disubstituted | 25 | 90-98 |
| Ag2O-ZnO | 48-58 | 1,4-disubstituted | 25 | 85-95 |
| Cu(OTf)2 | 52-62 | 1,4-disubstituted | 25 | 80-92 |
| FeCl3/IL | 65-75 | 1,5-disubstituted | 100 | 70-85 |
| Enzyme systems | 35-45 | 1,4-disubstituted | 55 | 95-98 |